3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-
Brand Name: Vulcanchem
CAS No.: 107658-92-4
VCID: VC17019523
InChI: InChI=1S/C15H18ClN3O2/c1-11(2)7-14(20)15(21,8-19-10-17-9-18-19)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3
SMILES:
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol

3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-

CAS No.: 107658-92-4

Cat. No.: VC17019523

Molecular Formula: C15H18ClN3O2

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- - 107658-92-4

CAS No. 107658-92-4
Molecular Formula C15H18ClN3O2
Molecular Weight 307.77 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1,2,4-triazol-1-yl)hexan-3-one
Standard InChI InChI=1S/C15H18ClN3O2/c1-11(2)7-14(20)15(21,8-19-10-17-9-18-19)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3
Standard InChI Key GBNPBJXSBYHRAL-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

The compound 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic molecule with a molecular formula of C15H18ClN3O2 and a molecular weight of 307.77 g/mol . It is identified by the PubChem CID 3007577 and has several synonyms, including 107658-92-4 and CHEMBL266388 . This compound incorporates a triazole ring, a chlorophenyl group, and a hydroxyl group, making it a candidate for various chemical and biological applications.

Synthesis and Preparation

While specific synthesis details for this compound are not readily available, similar compounds often involve multi-step reactions involving Grignard reagents, oxidation steps, and coupling reactions. For instance, the synthesis of 2-hydroxy-5-methyl-3-hexanone, a related compound, involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone . This suggests that the synthesis of 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- might involve similar strategies, including the use of protecting groups and selective oxidation.

Structural Identifiers

IdentifierValue
InChIInChI=1S/C15H18ClN3O2/c1-11(2)7-14(20)15(21,8-19-10-17-9-18-19)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3
InChIKeyGBNPBJXSBYHRAL-UHFFFAOYSA-N
SMILESCC(C)CC(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

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